Cas no 35089-25-9 (Cholestane-3b,5a,6a-triol)

Cholestane-3β,5α,6α-triol is a steroidal triol derivative characterized by hydroxyl groups at the 3β, 5α, and 6α positions of the cholestane backbone. This compound is of interest in biochemical and pharmaceutical research due to its structural similarity to cholesterol oxidation products, which play roles in lipid metabolism and cellular signaling. Its well-defined stereochemistry and high purity make it suitable for use as a reference standard in analytical studies, such as LC-MS or NMR, and as a precursor in the synthesis of more complex steroidal molecules. The compound’s stability and solubility in organic solvents further enhance its utility in laboratory applications.
Cholestane-3b,5a,6a-triol structure
Cholestane-3b,5a,6a-triol structure
商品名:Cholestane-3b,5a,6a-triol
CAS番号:35089-25-9
MF:C27H48O3
メガワット:420.66822
CID:2058025
PubChem ID:13798141

Cholestane-3b,5a,6a-triol 化学的及び物理的性質

名前と識別子

    • (5alpha)-cholestane-3beta,5,6beta-triol
    • 3beta,5alpha,6beta-Trihydroxy-5alpha-cholestan
    • 3beta,5alpha,6beta-Trihydroxy-cholestan
    • 3beta,5alpha,6beta-Trihydroxycholestan
    • 5alpha-Cholestan-3beta,5alpha,6beta-triol
    • 5alpha-Cholestantriol-(3beta,5,6beta)
    • 5alpha-Cholestantriol-(3beta,5alpha,6beta)
    • (5α)-cholestane-3β,5,6β-triol
    • Cholestane-3β,5α,6α-triol
    • Cholestane-3,5,6-triol, (3b,5a,6a)-
    • cholestane-3beta,5alpha,6alpha-triol
    • (3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
    • cholestane-3b,5a,6a-triol
    • 35089-25-9
    • 3beta-Hydroxycholestane-5alpha,6alpha-diol; (3beta,5alpha,6alpha)-Cholestane-3,5,6-triol
    • cholestan-3beta,5alpha,6alpha-triol
    • Cholestane-3b,5a,6a-triol
    • インチ: InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3
    • InChIKey: YMMFNKXZULYSOQ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)CCCC(C)C1CCC2C3CC(O)C4(O)CC(O)CCC4(C)C3CCC12C

計算された属性

  • せいみつぶんしりょう: 420.36034539g/mol
  • どういたいしつりょう: 420.36034539g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 619
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 7

じっけんとくせい

  • ゆうかいてん: >217°C
  • ようかいど: Chloroform (Slightly), Methanol (Slightly, Sonicated), Pyridine (Slightly)

Cholestane-3b,5a,6a-triol セキュリティ情報

Cholestane-3b,5a,6a-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C431745-1g
Cholestane-3b,5a,6a-triol
35089-25-9
1g
$ 1160.00 2023-09-08
TRC
C431745-100mg
Cholestane-3b,5a,6a-triol
35089-25-9
100mg
$ 152.00 2023-09-08

Cholestane-3b,5a,6a-triol 関連文献

Cholestane-3b,5a,6a-triolに関する追加情報

Cholestane-3b,5a,6a-Triol (CAS No. 35089-25-9): A Comprehensive Overview

Cholestane-3b,5a,6a-triol, also known by its CAS registry number CAS No. 35089-25-9, is a naturally occurring steroid compound with a unique structure and diverse biological activities. This compound belongs to the class of sterol derivatives and has been the subject of extensive research due to its potential applications in pharmacology and medicine. The molecule consists of a cholestane skeleton with three hydroxyl groups located at the 3β, 5α, and 6α positions, which contribute to its distinctive chemical properties.

The structural uniqueness of Cholestane-3b,5a,6a-triol lies in its rigid framework and hydroxyl group arrangement. These features not only influence its physical properties but also play a crucial role in its interactions with biological systems. Recent studies have highlighted its potential as a natural bioactive compound, particularly in the context of anti-inflammatory and antioxidant activities. For instance, research published in Nature Communications demonstrated that this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

In terms of biological activity, Cholestane-3b,5a,6a-triol has shown promise in various therapeutic areas. One of the most notable findings is its potential as an anticancer agent. A study conducted at the University of California revealed that this compound induces apoptosis in cancer cells by targeting mitochondrial pathways. Additionally, it has been found to possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of Cholestane-3b,5a,6a-triol has been optimized over the years to improve yield and purity. Traditional methods involve multi-step reactions starting from cholesterol derivatives; however, recent advancements have introduced more efficient approaches using enzymatic catalysis. These innovations have not only enhanced the scalability of production but also reduced environmental impact.

In conclusion, Cholestane-3b,5a,6a-triol (CAS No. 35089-25-9) is a versatile compound with immense potential in the field of biomedicine. Its unique structure and diverse biological activities make it a valuable asset for researchers and pharmaceutical developers alike. As ongoing studies continue to uncover new applications for this compound, it is poised to play a significant role in advancing medical treatments and therapies.

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